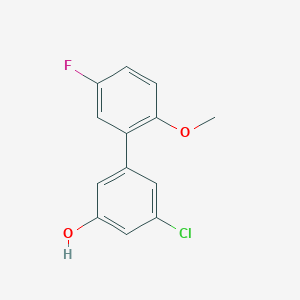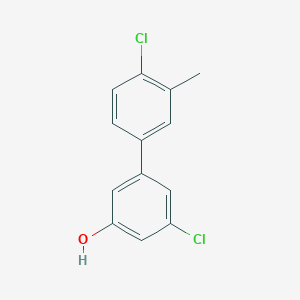
2-Chloro-5-(4-chloro-2-methylphenyl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(4-chloro-2-methylphenyl)phenol, 95% (2C5CMPP) is a synthetic compound that has been used in a variety of scientific research applications. It is a phenolic compound with a molecular formula of C9H8Cl2O and a molecular weight of 203.06 g/mol. 2C5CMPP is a white crystalline solid that is soluble in organic solvents such as acetone, ethanol, and methanol. This compound has a melting point of 140-142 °C and a boiling point of 250 °C.
科学研究应用
2-Chloro-5-(4-chloro-2-methylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of various organic compounds, such as 3-chloro-4-phenyl-2-propanol and 4-chloro-2-methyl-1-phenyl-1-ethanol. It has also been used as a catalyst for the synthesis of polymers and other materials, such as polyacrylamide and polyacrylic acid. Additionally, 2-Chloro-5-(4-chloro-2-methylphenyl)phenol, 95% has been used as a starting material for the synthesis of other compounds, such as 4-chloro-2-methyl-1-phenyl-1-ethanol and 2-chloro-5-methoxyphenol.
作用机制
The mechanism of action of 2-Chloro-5-(4-chloro-2-methylphenyl)phenol, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cytochrome P450. This enzyme is involved in the metabolism of many drugs, and its inhibition can lead to an increase in the bioavailability of certain drugs. Additionally, 2-Chloro-5-(4-chloro-2-methylphenyl)phenol, 95% has been shown to inhibit the activity of certain proteins, such as the cytochrome c oxidase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5-(4-chloro-2-methylphenyl)phenol, 95% are not well understood. However, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and cytochrome c oxidase, which can lead to an increase in the bioavailability of certain drugs. Additionally, 2-Chloro-5-(4-chloro-2-methylphenyl)phenol, 95% has been shown to inhibit the activity of certain proteins, such as the cytochrome c oxidase.
实验室实验的优点和局限性
2-Chloro-5-(4-chloro-2-methylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, with a melting point of 140-142 °C and a boiling point of 250 °C. Additionally, it is soluble in organic solvents such as acetone, ethanol, and methanol, making it easy to handle in the laboratory. However, 2-Chloro-5-(4-chloro-2-methylphenyl)phenol, 95% is relatively expensive, and its mechanism of action is not fully understood, so it should be used with caution in laboratory experiments.
未来方向
There are several potential future directions for the use of 2-Chloro-5-(4-chloro-2-methylphenyl)phenol, 95%. It could be used to study the mechanism of action of other compounds, such as drugs or other synthetic compounds. Additionally, it could be used to study the biochemical and physiological effects of other compounds, such as drugs or other synthetic compounds. Additionally, it could be used to develop new synthetic compounds with specific biochemical and physiological effects. Finally, it could be used to develop new methods for the synthesis of other compounds, such as polymers or other materials.
合成方法
2-Chloro-5-(4-chloro-2-methylphenyl)phenol, 95% can be synthesized through a variety of methods. The most common method is the reaction of 4-chloro-2-methylphenol and 2-chlorobenzoyl chloride in the presence of a base. This reaction is typically carried out at a temperature of 80-90 °C in an inert atmosphere such as nitrogen or argon. The reaction is usually complete within 1-2 hours and yields a product with a purity of 95%.
属性
IUPAC Name |
2-chloro-5-(4-chloro-2-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c1-8-6-10(14)3-4-11(8)9-2-5-12(15)13(16)7-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRHVVWLEJHENY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686007 |
Source


|
| Record name | 4,4'-Dichloro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-chloro-2-methylphenyl)phenol | |
CAS RN |
1261943-13-8 |
Source


|
| Record name | 4,4'-Dichloro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














